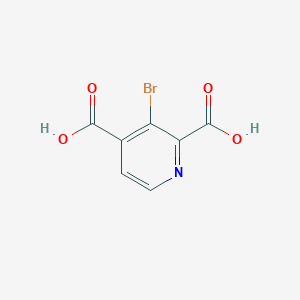

3-Bromopyridine-2,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-3(6(10)11)1-2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMABVJASPNOYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285566 | |

| Record name | 3-Bromo-2,4-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222184-73-7 | |

| Record name | 3-Bromo-2,4-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222184-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromopyridine 2,4 Dicarboxylic Acid and Analogues

Direct Synthetic Routes to Brominated Pyridinedicarboxylic Acids

Direct approaches to constructing the target molecule involve introducing the bromo and carboxyl groups onto a pre-existing pyridine (B92270) or bromopyridine core. These methods often grapple with challenges of regioselectivity and the inherent electronic properties of the pyridine ring.

Electrophilic Halogenation Strategies on Pyridine Scaffolds

The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org This inherent low reactivity presents a significant challenge for direct halogenation. youtube.comyoutube.com Reactions often require harsh conditions, such as high temperatures, and may still result in low yields. youtube.com For instance, the bromination of pyridine itself with bromine in the presence of sulfuric acid requires temperatures of 130-140°C. google.com

To overcome the deactivation of the pyridine nucleus, various strategies have been developed. One approach involves the use of a catalyst, such as FeBr₃, which polarizes the bromine molecule, rendering it a more potent electrophile. libretexts.org Another strategy is the introduction of activating groups onto the pyridine ring to enhance its nucleophilicity and direct the incoming electrophile. However, for a substrate like pyridine-2,4-dicarboxylic acid, the two electron-withdrawing carboxylic acid groups further deactivate the ring, making direct electrophilic bromination at the 3-position particularly challenging.

| Reagent/Catalyst | Conditions | Outcome |

| Br₂/H₂SO₄ | 130-140°C, 7-8 hours | Bromination of pyridine, mainly at the 3-position. google.com |

| Br₂/FeBr₃ | Room Temperature | Catalyst required for bromination of benzene; illustrates the need for electrophile activation. libretexts.org |

| HBr/H₂O₂ | 70-120°C | A method for the synthesis of 3-bromopyridine. google.com |

Carboxylation Reactions on Bromopyridine Precursors

An alternative direct route involves the carboxylation of a bromopyridine precursor. This approach can be advantageous as it avoids the difficulties of direct halogenation on a deactivated ring. Various carboxylation methods have been developed for aryl halides, some of which can be adapted for bromopyridines. organic-chemistry.org

One common method involves the generation of an organometallic intermediate, such as a Grignard or organolithium reagent, from the bromopyridine. This intermediate is then quenched with carbon dioxide (CO₂) to introduce the carboxylic acid group. However, the formation of these organometallic reagents can be sensitive to other functional groups present in the molecule.

More recent advancements in catalysis have provided milder and more functional group tolerant methods for carboxylation. For example, transition metal-catalyzed carboxylations using CO₂ or other C1 sources are becoming increasingly prevalent. organic-chemistry.orgchemistryviews.org A copper-catalyzed C-4 selective carboxylation of pyridines with CO₂ has been developed, which proceeds via pyridylphosphonium salts under mild conditions. chemistryviews.org While this specific method targets the 4-position, it highlights the potential of catalytic approaches for the regioselective carboxylation of pyridine derivatives.

| Method | Precursor | Reagents | Key Features |

| Organometallic Route | Bromopyridine | Mg or n-BuLi, then CO₂ | Classic method, can have functional group compatibility issues. |

| Palladium-Catalyzed Carbonylation | Aryl Chlorides | Pd catalyst, CO (1 atm) | Milder conditions, good for various esters and acids. organic-chemistry.org |

| Copper-Catalyzed Carboxylation | Pyridines | CuCl, TMEDA, ZnEt₂, CO₂ | C-4 selective, proceeds via phosphonium (B103445) salts. chemistryviews.org |

Regioselective Functionalization Approaches

Achieving the specific 3-bromo-2,4-dicarboxylic acid substitution pattern requires a high degree of regiocontrol. The inherent directing effects of substituents on the pyridine ring play a crucial role. For instance, in electrophilic substitutions, the pyridine nitrogen and existing electron-withdrawing groups generally direct incoming electrophiles to the meta-position (C3 and C5). youtube.com

Strategies to control regioselectivity often involve multi-step sequences. One could envision a strategy starting from a pre-functionalized pyridine where existing groups direct the subsequent bromination and carboxylation steps. For example, starting with 2-chloropyridine, a 4,5-regioselective functionalization has been demonstrated as a key strategy in the total synthesis of natural products. mdpi.com Such approaches, involving a sequence of halogen-metal exchange reactions and subsequent quenching with electrophiles, offer a powerful tool for the controlled construction of highly substituted pyridines. mdpi.com

Functional Group Interconversion Pathways to 3-Bromopyridine-2,4-dicarboxylic Acid

Indirect routes, relying on the transformation of existing functional groups on the pyridine ring, provide powerful alternatives for the synthesis of the target molecule. These methods often offer better control over regiochemistry.

Hydrolysis of Ester Precursors

A common and reliable method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. mdpi.combeilstein-journals.org In the context of this compound, a plausible synthetic route would involve the synthesis of the corresponding diethyl or dimethyl ester, followed by hydrolysis. The hydrolysis is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. mdpi.comgoogle.com

The synthesis of the precursor, diethyl 3-bromopyridine-2,4-dicarboxylate, can be achieved through various means, potentially starting from simpler pyridine derivatives. Once the diester is obtained, its conversion to the dicarboxylic acid is generally straightforward. However, care must be taken during the hydrolysis of diesters to ensure complete conversion of both ester groups. In some cases, selective monohydrolysis can occur, which may be desirable for the synthesis of analogues but requires careful control of reaction conditions. mdpi.com

| Precursor | Reagents | Conditions | Product |

| Diethyl 2-phenylmalonate | Aqueous base | Heating | 2-phenylmalonic acid. beilstein-journals.org |

| Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Aqueous NaOH in Methanol | Reflux | The corresponding dicarboxylic acid monoester. google.com |

Transformations from Related Pyridine Derivatives

Other functional groups on the pyridine ring can be chemically transformed into carboxylic acids. For example, the oxidation of alkyl groups, particularly methyl groups, is a well-established method for the synthesis of pyridine carboxylic acids. The oxidation of 2-methylpyridine (B31789) to pyridine-2-carboxylic acid is a common transformation. guidechem.com A synthetic strategy could therefore involve the synthesis of 3-bromo-2,4-dimethylpyridine (B1283208) followed by oxidation of both methyl groups. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid. guidechem.com

Another potential route could involve the hydrolysis of nitrile groups. A precursor such as 3-bromo-2,4-dicyanopyridine could be subjected to acidic or basic hydrolysis to yield the desired dicarboxylic acid. This method is often robust but can require harsh reaction conditions. The synthesis of the dicyano precursor would be a key step in this approach.

Metal-Catalyzed Cross-Coupling Strategies

The functionalization of the pyridine core at the bromine-substituted position is critical for developing analogues of this compound. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, offering reliable and high-yielding methods for constructing complex molecular architectures from organohalides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, or Suzuki coupling, is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For a substrate like this compound, the presence of free carboxylic acid groups can complicate the reaction by reacting with the base required for the catalytic cycle. Therefore, the synthesis is typically performed on the corresponding ester derivative (e.g., dimethyl or diethyl ester), followed by hydrolysis to yield the dicarboxylic acid. A variety of palladium catalysts and ligands have been successfully employed for the Suzuki coupling of bromopyridines with (hetero)arylboronic acids. researchgate.netresearchgate.net

| Entry | Aryl Halide (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | 80 | 95 | researchgate.net |

| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | 100 | 96 | researchgate.net |

| 3 | 3-Bromopyridine | 3-Thienyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | Base-free | DMF | 80 | 73 | nih.gov |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling aryl halides or triflates with primary or secondary amines. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. youtube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the reaction's success, facilitating the key steps of the catalytic cycle. youtube.com As with Suzuki coupling, the acidic protons of the dicarboxylic acid would likely interfere with the strong base (e.g., NaOt-Bu) used in the reaction, necessitating the use of an esterified substrate. researchgate.net

| Entry | Aryl Halide (Analogue) | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene (B28343) | 80 | 60 | chemspider.com |

| 2 | 2-Bromopyridine | Volatile amines (e.g., dimethylamine) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 70-95 | researchgate.net |

| 3 | Aryl Halides | Primary/Secondary Amines | Pd(0) or Pd(II) / XPhos, SPhos, etc. | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | RT-110 | High | wikipedia.orgyoutube.com |

Other Transition Metal Catalysis for Bromine Functionalization (e.g., Nickel, Copper)

While palladium catalysts are highly effective, their cost and toxicity have prompted the development of methods using more abundant and economical first-row transition metals like nickel and copper.

Nickel-Catalyzed Reactions

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity. nih.gov Nickel is particularly effective in coupling reactions involving less reactive electrophiles. youtube.com Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl bromide and an alkyl bromide, using a stoichiometric reductant. nih.govresearchgate.net These reactions are tolerant of a wide range of functional groups. nih.gov For a substrate like 3-bromopyridine-2,4-dicarboxylate ester, nickel catalysis could enable the introduction of various alkyl or aryl groups.

| Entry | Reaction Type | Substrate 1 (Analogue) | Substrate 2 | Catalyst/Ligand | Reductant/Base | Solvent | Yield (%) | Ref |

| 1 | Reductive Coupling | (Hetero)aryl bromides | Cyclopropyl bromide | NiBr₂·diglyme / Picolinamide ligand | Mn | DMA | Good-Excellent | nih.gov |

| 2 | Suzuki-Miyaura | Substituted Aryl Chlorides | Phenylboronic acid | NiCl₂(dppf) | n-BuLi | Ether | High | nih.gov |

| 3 | Reductive Coupling | Aryl bromides | Alkyl bromides | NiBr₂·diglyme / dtbbpy | Et₃N (photoredox) | DMF | 50-98 | researchgate.net |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent some of the earliest methods for C-N and C-O bond formation (e.g., Ullmann condensation). Modern advancements have led to milder reaction conditions and broader substrate scopes. Copper catalysis is a cost-effective option for functionalizing halopyridines, particularly for amination reactions. researchgate.netrsc.org Copper can also catalyze C-H functionalization, providing alternative pathways for building molecular complexity on the pyridine ring system. nih.govmdpi.com

| Entry | Reaction Type | Substrate (Analogue) | Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref |

| 1 | Amination | 2-Bromopyridine | Various amines | CuNPs / Ligand-free | K₂CO₃ | Toluene | Good | researchgate.net |

| 2 | C-H Functionalization | Substituted Pyridines | N-(alkylidene)-4H-1,2,4-triazol-4-amines | Cu(OAc)₂·H₂O | - | DCE | Good-Excellent | nih.gov |

| 3 | Ambient Synthesis | Various | Aldehydes, Amines | CuSO₄·5H₂O | - | Ethanol | Good | thesciencein.org |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These considerations are increasingly important in the synthesis of complex molecules like functionalized pyridine dicarboxylic acids.

Several green strategies are applicable to the synthesis of this compound and its analogues. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. A novel one-pot method has been developed for 4-substituted pyridine-2,6-dicarboxylic acid derivatives that proceeds under mild conditions with high atom economy. oist.jp

The choice of solvent is another critical factor. Traditional cross-coupling reactions often use toxic, volatile organic solvents like toluene or dioxane. wikipedia.orgchemspider.com Research has focused on developing catalytic systems that are effective in greener solvents such as water or ethanol. researchgate.netresearchgate.net For example, Pd(OAc)₂-catalyzed Suzuki reactions on halogenated pyridines have been successfully performed in aqueous isopropanol. researchgate.net

Furthermore, the development of metal-free or reusable catalysts aligns with green chemistry principles. Pyridine-2,6-dicarboxylic acid itself has been used as an environmentally benign, metal-free organocatalyst for certain transformations in water. organic-chemistry.org The synthesis of metal-organic complexes using green methods like room-temperature solid-state reactions also represents a sustainable approach. ijcce.ac.ir

| Green Chemistry Aspect | Traditional Method | Sustainable Alternative | Advantages | Ref |

| Process Efficiency | Multi-step synthesis with purification of intermediates | One-pot synthesis of substituted pyridine dicarboxylic acids | Reduced solvent waste, higher atom economy, mild conditions | oist.jp |

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, Isopropanol/Water mixtures | Reduced toxicity, improved safety, lower environmental impact | researchgate.netresearchgate.netorganic-chemistry.org |

| Catalyst | Homogeneous Pd catalysts | Ligand-free systems, heterogeneous catalysts (e.g., Pd/C), organocatalysts | Easier catalyst removal/recycling, reduced metal contamination | researchgate.netorganic-chemistry.org |

| Reaction Conditions | High temperatures, inert atmospheres | Room temperature reactions, aerobic conditions, solid-state synthesis | Reduced energy consumption, simplified procedures | researchgate.netthesciencein.orgijcce.ac.ir |

Chemical Reactivity and Derivatization Strategies of 3 Bromopyridine 2,4 Dicarboxylic Acid

Transformations Involving the Bromine Moiety

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key site for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Substitution Reactions on the Pyridine Ring

Direct nucleophilic aromatic substitution (SNAr) on a pyridine ring is highly dependent on the position of the leaving group. Reactions proceed readily at the 2- and 4-positions because the anionic charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quimicaorganica.orgstackexchange.comechemi.com

In contrast, nucleophilic attack at the 3-position does not allow for this resonance stabilization, making direct substitution at this position exceptionally slow and generally unfavorable. quimicaorganica.orgstackexchange.com For 3-Bromopyridine-2,4-dicarboxylic acid, the bromine atom is located at the unreactive C-3 position. Furthermore, the two electron-withdrawing carboxylic acid groups decrease the electron density of the pyridine ring, which typically activates a ring towards nucleophilic attack; however, the positional disadvantage of the bromine at C-3 remains the dominant factor. Consequently, direct displacement of the bromide via a classical SNAr mechanism is not a viable synthetic strategy. Alternative mechanisms, such as those proceeding through pyridyne intermediates under strong basic conditions, can sometimes achieve substitution at the 4-position of simpler 3-bromopyridines, but this is less common for highly functionalized substrates. researchgate.net

| Position of Bromine | Reactivity toward Nucleophiles | Reason for Reactivity |

|---|---|---|

| C-2 | High | Intermediate stabilized by resonance involving the nitrogen atom. stackexchange.comechemi.com |

| C-4 | High | Intermediate stabilized by resonance involving the nitrogen atom. stackexchange.comechemi.com |

| C-3 | Very Low / Unreactive | Intermediate cannot be stabilized by the nitrogen atom. quimicaorganica.orgstackexchange.com |

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, representing the most effective method for functionalizing the C-3 position of this compound. eie.grnih.gov In these reactions, the carbon-bromine bond is activated by a low-valent transition metal catalyst, typically based on palladium or nickel, initiating a catalytic cycle that results in the formation of a new bond. nih.govnih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.gov

Heck Reaction: Coupling with an alkene to introduce a vinyl group. eie.gr

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. eie.gr

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond. eie.gr

Negishi Coupling: Reaction with an organozinc reagent. nih.gov

These methods offer a broad substrate scope and high functional group tolerance, allowing for the introduction of a wide array of alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties at the C-3 position, thereby enabling the synthesis of a diverse library of derivatives. rsc.orgresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) + Base | C-C (Aryl, Alkyl) |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand + Base | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne (HC≡CR) | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base | C-N |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | C-C (Aryl, Alkyl) |

Reductive Debromination and Hydrogenation Protocols

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source and a base to neutralize the HBr byproduct. This process yields Pyridine-2,4-dicarboxylic acid.

Simultaneously, the pyridine ring itself can be reduced under more stringent catalytic hydrogenation conditions. Using catalysts such as platinum (Adams catalyst) or rhodium (e.g., Rh₂O₃) under hydrogen pressure can lead to the saturation of the aromatic ring, yielding a piperidine (B6355638) derivative. liverpool.ac.ukresearchgate.net In the case of this compound, this process would involve both hydrogenation of the ring and hydrogenolysis of the C-Br bond, ultimately forming Piperidine-2,4-dicarboxylic acid. researchgate.net The choice of catalyst, solvent, and reaction conditions determines the selectivity between debromination and full ring reduction. liverpool.ac.uk

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the C-2 and C-4 positions provide ample opportunities for derivatization through standard transformations.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid groups can be readily converted into a wide range of esters and amides, which is crucial for modifying the molecule's physicochemical properties or for building more complex structures.

Esterification: The formation of esters can be accomplished under various conditions. A common and mild method is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net This method is highly efficient for reacting carboxylic acids with primary and secondary alcohols. orgsyn.org Other methods include Fischer esterification (acid-catalyzed reaction with an alcohol) and conversion to an acyl chloride followed by reaction with an alcohol.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. sci-hub.se Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. researchgate.net Heterogeneous Lewis acid catalysts like niobium(V) oxide (Nb₂O₅) have proven effective and reusable for this transformation. researchgate.netnih.gov Alternatively, the carboxylic acids can be activated using coupling reagents such as TBTU, HOTT, or by converting them to acyl chlorides with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.netnih.gov Depending on the stoichiometry of the reagents, it is possible to selectively form mono- or di-substituted esters and amides.

| Transformation | Reagent/Method | Description |

|---|---|---|

| Esterification | Alcohol, H⁺ (cat.) | Fischer Esterification; requires heat and removal of water. |

| Alcohol, DCC, DMAP | Steglich Esterification; mild conditions, suitable for sensitive substrates. orgsyn.orgresearchgate.net | |

| Amidation | Amine, Coupling Reagent (e.g., TBTU, HOTT) | High-yielding, mild conditions, common in peptide synthesis. researchgate.net |

| SOCl₂ or (COCl)₂, then Amine | Two-step process via a reactive acyl chloride intermediate. nih.gov | |

| Amine, Nb₂O₅ (cat.) | Heterogeneous catalysis allowing for direct amidation at high temperatures. researchgate.netnih.gov |

Decarboxylation Studies and Product Formation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a known reaction for pyridinecarboxylic acids, with the rate being highly dependent on the position of the carboxyl group. Pyridine-2-carboxylic acids (picolinic acids) undergo decarboxylation more readily than their 3- and 4-isomers. stackexchange.com The mechanism is believed to proceed through a zwitterionic intermediate where the pyridinium (B92312) proton is transferred to the carboxylate, and the resulting ylide at the 2-position stabilizes the transition state. stackexchange.com

For this compound, the carboxylic acid at the C-2 position is expected to be significantly more labile than the one at the C-4 position. Thermal decarboxylation would likely proceed in a stepwise manner:

Mono-decarboxylation: Loss of the C-2 carboxylic acid group upon heating to yield 3-Bromopyridine-4-carboxylic acid . The presence of electron-withdrawing groups can influence the reaction rate. mdma.ch

Di-decarboxylation: Under more forcing conditions, the C-4 carboxylic acid could also be removed, although this is generally more difficult, to yield 3-Bromopyridine .

The selective mono-decarboxylation at the C-2 position provides a rational synthetic route to 3-substituted isonicotinic acid derivatives.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine |

| 3-Bromopyridine-4-carboxylic acid |

| 4-dimethylaminopyridine (DMAP) |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| Niobium(V) oxide (Nb₂O₅) |

| Oxalyl chloride |

| Palladium |

| Piperidine-2,4-dicarboxylic acid |

| Platinum |

| Pyridine-2,4-dicarboxylic acid |

| Rhodium |

| Thionyl chloride (SOCl₂) |

Reactivity of the Pyridine Heterocycle

The reactivity of the pyridine ring in this compound is significantly modulated by the cumulative electronic effects of the nitrogen heteroatom, the bromine substituent, and two carboxylic acid groups. The nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609), which generally decreases its reactivity toward electrophiles. quimicaorganica.orgwikipedia.org This effect is compounded by the two strongly electron-withdrawing carboxylic acid groups, further deactivating the ring.

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, but its application to the pyridine core of this compound is severely limited. The pyridine nitrogen acts as a powerful deactivating group, making the ring much less nucleophilic than benzene. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which drastically increases the electron-deficient nature of the ring and further impedes electrophilic attack. wikipedia.org

The two carboxylic acid groups are also strong deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. pearson.com The presence of multiple deactivating groups on an aromatic ring is known to make electrophilic substitution exceptionally difficult, often requiring extreme reaction conditions. pearson.com For instance, the nitration of pyridine itself requires harsh conditions, and the presence of a deactivating carboxylic acid group necessitates even more forcing conditions, such as temperatures around 300°C. quimicaorganica.orgpearson.com

In this compound, the positions available for substitution are C-5 and C-6. The combined deactivating effects of the pyridine nitrogen and the two carboxyl groups render these positions highly electron-poor. Consequently, electrophilic aromatic substitution on the pyridine core of this molecule is not considered a synthetically viable strategy for further functionalization, and as such, specific examples in the scientific literature are virtually nonexistent.

Table 1: General Influence of Substituents on Electrophilic Aromatic Substitution of Pyridine

| Substituent Group | Electronic Effect | Influence on Reactivity | Preferred Position of Attack |

|---|---|---|---|

| Pyridine Nitrogen | Electron-withdrawing | Strong Deactivation | Meta (C-3, C-5) |

| Carboxylic Acid (-COOH) | Electron-withdrawing | Strong Deactivation | Meta to its own position |

| Bromo (-Br) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Weak Deactivation | Ortho, Para directing (in benzene systems) |

Directed Ortho Metalation and Subsequent Functionalization

Directed ortho metalation (DoM) presents a more promising, albeit complex, strategy for the functionalization of this compound. DoM involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide. organic-chemistry.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a new functional group with high regioselectivity. organic-chemistry.org

In the target molecule, three potential directing groups are present: the C-2 carboxylic acid, the C-4 carboxylic acid, and the C-3 bromine atom. However, the acidic protons of the two carboxylic acid groups will be abstracted first by any strong base used for metalation. The resulting carboxylate anions (-COO⁻Li⁺) are known to be effective, albeit weaker, directing groups for ortho-lithiation. acs.orgunblog.fr

The potential outcomes are as follows:

Direction by the C-4 Carboxylate: The carboxylate at the C-4 position can direct metalation to either the C-3 or C-5 position. Since the C-3 position is already substituted with bromine, deprotonation at the C-5 position is the most plausible DoM pathway. This would generate a C-5 lithium species, which could then react with an electrophile.

Direction by the C-2 Carboxylate: The carboxylate at the C-2 position would direct metalation to the C-3 position, which is blocked by the bromine atom.

Role of the Bromo Group: While halogens can act as DMGs, they primarily direct to their ortho positions. researchgate.net In this case, both positions ortho to the bromine (C-2 and C-4) are already substituted. A more significant reaction pathway involving the bromo group is halogen-metal exchange. With alkyllithium bases like n-butyllithium, this exchange is often much faster than C-H deprotonation for aryl bromides, which would lead to the formation of a 3-lithiopyridine species rather than a DoM product. researchgate.netuwindsor.ca The use of lithium amide bases, such as lithium diisopropylamide (LDA), can favor deprotonation (DoM) over halogen-metal exchange. researchgate.net

Therefore, the most likely strategy for selective functionalization via a C-H activation pathway would involve treating this compound with two equivalents of a strong base to form the dicarboxylate, followed by an additional equivalent of a lithium amide base (e.g., LDA) to effect deprotonation at the C-5 position, directed by the C-4 carboxylate. Subsequent quenching with an electrophile would yield a 5-substituted derivative.

Table 2: Potential Reactivity of this compound with Strong Bases

| Reagent | Initial Reaction | Potential Subsequent Reaction | Likely Product after Electrophilic Quench (E+) |

|---|---|---|---|

| 2.1 eq. LDA | Acid-base reaction (deprotonation of both -COOH) | Directed ortho metalation (deprotonation) at C-5 | 5-E-3-bromopyridine-2,4-dicarboxylic acid |

| 2.1 eq. n-BuLi | Acid-base reaction (deprotonation of both -COOH) | Halogen-metal exchange at C-3 | 3-E-pyridine-2,4-dicarboxylic acid |

This analysis, based on established principles of pyridine chemistry and directed metalation, highlights the synthetic challenges and opportunities inherent in the structure of this compound. While electrophilic substitution is largely unviable, directed ortho metalation, with careful selection of reagents and conditions, offers a potential route for regioselective functionalization.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry and supramolecular assembly applications of the compound This compound .

Extensive searches for this particular molecule did not yield any studies detailing its use as a ligand in the formation of metal complexes, coordination polymers, or metal-organic frameworks (MOFs). The scientific literature provides a wealth of information on related compounds, such as other isomers of bromopyridine dicarboxylic acids or pyridine dicarboxylic acids without the bromo substituent, but not on the specific compound requested.

For instance, studies are available for:

Pyridine-2,4-dicarboxylic acid , which has been used as a linker to create porous lanthanide metal-organic frameworks. researchgate.net

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) , a widely studied ligand in coordination chemistry. ajol.info

Pyridine-2,3-dicarboxylic acid and Pyridine-3,5-dicarboxylic acid , which are used to synthesize various metal-organic frameworks and coordination polymers. rsc.orgrsc.orgresearchgate.netumt.edu.my

Other related structures like 2,4,6-pyridine tricarboxylic acid and various brominated pyridine monocarboxylic acids. uzh.chbldpharm.comrsc.orgsigmaaldrich.com

Coordination Chemistry and Supramolecular Assembly Applications

Metal-Organic Frameworks (MOFs) and Coordination Networks

Design Principles for MOF Construction Utilizing Pyridine (B92270) Dicarboxylate Linkers

The design of Metal-Organic Frameworks (MOFs) using pyridine dicarboxylate linkers is a strategic process rooted in the principles of coordination chemistry. These linkers are highly valued for their ability to form stable and predictable structures with diverse metal ions. nih.gov Dicarboxylic acids are versatile ligands because they can coordinate to metal centers in various ways, including as bridging or chelating ligands. nih.govsemanticscholar.org The presence of the pyridine nitrogen atom introduces an additional coordination site, allowing for the formation of more complex and higher-dimensional networks.

The construction of MOFs relies on several key factors:

Coordination Modes : Pyridine dicarboxylate linkers can coordinate to metal ions through their carboxylate groups in a monodentate, bidentate chelating, or bidentate bridging fashion. The pyridine nitrogen also acts as a powerful N-donor site. The specific coordination mode adopted can be influenced by the choice of metal ion, the reaction pH, and the presence of other coordinating solvent molecules or co-ligands. acs.org

Steric and Electronic Effects : Functional groups on the pyridine ring, such as the bromo-substituent in 3-Bromopyridine-2,4-dicarboxylic acid, introduce steric hindrance and modify the electronic properties of the linker. These modifications can influence the coordination angles and the stability of the metal-ligand bonds, thereby guiding the assembly towards specific topologies.

Reaction Conditions : Factors such as temperature, solvent system, and the use of templates or crystallization mediators can significantly impact the final crystalline product, sometimes leading to the formation of different structural isomers (polymorphs) from the same set of reactants. acs.org

Topological Diversity and Structural Features of Derived MOFs

The combination of varied coordination modes and metal geometries allows pyridine dicarboxylate linkers to generate a remarkable diversity of MOF structures with different topologies. researchgate.net Topology in this context refers to the underlying connectivity of the network, abstracting the specific chemical entities to nodes (metal centers or clusters) and connectors (organic linkers).

Researchers have successfully synthesized MOFs from pyridine dicarboxylate linkers exhibiting various dimensionalities and network topologies:

Dimensionality : Depending on the synthesis conditions and the coordination behavior of the linker, the resulting frameworks can be zero-dimensional (0D) discrete molecules, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. rsc.org For instance, the use of a chelate ligand can block coordination in one direction, leading to the formation of 2D structures. figshare.comresearchgate.net

Common Topologies : Several common topological types have been observed in MOFs derived from these linkers. These include the pcu (primitive cubic) net, dia (diamondoid) net, and sql (square lattice) net. nih.gov For example, a ligand connecting to four metal centers might form a 2D network with an sql topology, while connections to six centers can produce a 3D framework with a pcu topology. nih.gov

Structural Features : A significant feature often found in these frameworks is interpenetration, where two or more independent networks are entangled without being covalently bonded. In one case, a ligand helped form a fourfold interpenetrating 3D framework with a dia topology. nih.gov The functionalization of the linker, such as with the bromo group, can also influence pore size and surface area, which are critical properties for applications like gas storage and separation. morressier.com

Self-Assembly and Supramolecular Interactions

Beyond coordination with metal ions, the molecular structure of this compound is ideal for forming intricate supramolecular assemblies through non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, are fundamental to its crystal engineering.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are powerful directional interactions that play a dominant role in the crystal packing of carboxylic acids. In the solid state, the carboxylic acid groups of this compound are expected to form robust hydrogen bonds.

Carboxylic Acid Dimers : A very common and stable motif is the formation of O−H···O hydrogen bonds between two carboxylic acid groups, creating a cyclic dimer.

π-π Stacking Interactions and Their Role in Crystal Packing

The aromatic pyridine ring of this compound facilitates another crucial non-covalent interaction: π-π stacking. wikipedia.org This interaction arises from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

Stabilizing Force : In the crystal structure, pyridine rings often arrange in a parallel or parallel-displaced fashion to maximize this stabilizing interaction. researchgate.net The center-to-center distance between stacked rings is typically in the range of 3.7 to 4.4 Å. researchgate.net

Structural Influence : π-π stacking interactions work in concert with hydrogen bonds to guide the self-assembly process and consolidate the crystal packing. researchgate.net These interactions are critical in organizing molecules into layers or columns, contributing significantly to the thermodynamic stability of the final crystalline architecture. nih.gov The interplay between strong, directional hydrogen bonds and weaker, less directional π-π stacking allows for the formation of complex and well-defined supramolecular structures. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman)

In the FT-IR spectra of related pyridine (B92270) carboxylic acids, characteristic absorption bands are observed. For instance, the O-H stretching vibrations of the carboxylic acid groups typically appear as a broad band in the 2500–3300 cm⁻¹ region. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp band around 1700 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically appear in the 1400–1600 cm⁻¹ range. The presence of the carbon-bromine bond (C-Br) would be indicated by a stretching vibration at lower wavenumbers, often in the 500-600 cm⁻¹ region urfu.ru.

While a specific spectrum for 3-Bromopyridine-2,4-dicarboxylic acid is not detailed in the provided sources, the analysis of similar compounds, such as various pyridine-dicarboxylic acid isomers, has been used to assign vibrational modes with the aid of computational methods like Density Functional Theory (DFT) researchgate.net. Such studies correlate experimental IR and Raman bands with calculated vibrational frequencies to provide a complete assignment of the molecule's vibrational behavior researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500–3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | ~1700 | Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1400–1600 | Medium to Strong |

| C-Br | Stretching | 500–600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the hydrogen and carbon environments, respectively, while 2D NMR techniques establish correlations between them.

For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and two carboxylic acid groups.

While specific data for the title compound is not available, the analysis of a related isomer, 2-Bromopyridine-3-carboxylic acid, provides insight into the expected spectral features. In its ¹H NMR spectrum (in DMSO-d₆), three signals corresponding to the pyridine ring protons are observed as doublets of doublets at δ 8.50, 8.13, and 7.55 ppm nih.gov. The ¹³C NMR spectrum of this isomer shows six distinct signals, with the carboxylic acid carbon at δ 166.3 ppm and the five pyridine carbons resonating between δ 123.2 and 151.8 ppm nih.gov. The carbon atom attached to the electronegative bromine atom significantly influences the chemical shifts docbrown.info.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign the proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively nih.govnih.gov.

| Nucleus | Observed Chemical Shifts (δ, ppm) in DMSO-d₆ |

|---|---|

| ¹H | 8.50 (dd), 8.13 (dd), 7.55 (dd), 3.44 (s, OH) |

| ¹³C | 166.3, 151.8, 139.1, 138.6, 131.1, 123.2 |

X-ray Diffraction Studies for Solid-State Structural Determination (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction provides precise bond lengths, bond angles, and details of intermolecular interactions, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and assess sample purity.

For example, the crystal structure of 2-Bromopyridine-3-carboxylic acid was determined to be in the monoclinic space group P2₁/c, with specific unit cell parameters nih.gov. Such data provides an unambiguous confirmation of the molecular structure.

Powder X-ray Diffraction (PXRD): The PXRD pattern serves as a unique "fingerprint" for the crystalline form of the compound americanpharmaceuticalreview.com. It is governed by the Bragg Law and is essential for identifying the material, distinguishing between different polymorphic forms, and monitoring the sample's integrity during processing and storage americanpharmaceuticalreview.com. The experimental PXRD pattern can be compared to one simulated from single-crystal data to confirm phase purity researchgate.net.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9286 (3) |

| b (Å) | 12.9737 (9) |

| c (Å) | 12.8570 (8) |

| β (°) | 96.695 (4) |

| Volume (ų) | 650.83 (8) |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₄BrNO₄), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

The fragmentation pattern in the mass spectrum provides valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of a carboxyl group (M-45), and decarboxylation (loss of CO₂) libretexts.orgresearchgate.netnih.gov. The pyridine ring itself is relatively stable, but cleavage of the substituents is a primary fragmentation route researchgate.net. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Other Advanced Spectroscopic Methods (e.g., UV-Vis for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions libretexts.orglibretexts.org.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital libretexts.org. The n → π* transitions, usually of lower intensity, involve promoting an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to an antibonding π* orbital libretexts.org. The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring and the solvent used for the measurement researchgate.net.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromopyridine-3-carboxylic acid (2-Bromonicotinic acid) |

| 4-Bromopyridine-2-carboxylic acid |

| 4-Bromopyridine-2,6-dicarboxylic acid |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Such studies for 3-Bromopyridine-2,4-dicarboxylic acid would reveal critical information about its stability, reactivity, and intermolecular interactions. However, specific DFT studies on this compound are not available in the public domain.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis, particularly concerning the rotation of the two carboxylic acid groups relative to the pyridine (B92270) ring, would identify the most energetically favorable spatial arrangements. Studies on other pyridine dicarboxylic acids have shown that structures are often nearly planar, with the exception of the hydrogen atoms in the carboxyl groups electrochemsci.org. While DFT calculations have been performed to determine the optimized geometry of related molecules like 2,2′-bipyridine-3,3′-dicarboxylic acid and 3-bromo-2-hydroxypyridine, no such data has been published for this compound mdpi.comresearchgate.net.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity irjweb.com. For related compounds such as 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap has been calculated to be around 5.4 eV mdpi.com. However, specific values for EHOMO, ELUMO, and the energy gap for this compound have not been reported.

Interactive Data Table: Illustrative HOMO-LUMO Data for a Related Compound (3-Bromo-2-hydroxypyridine)

| Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

| Note: This data is for 3-Bromo-2-hydroxypyridine and is provided for illustrative purposes only, as specific data for this compound is unavailable. mdpi.com |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. The map displays regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. Green areas represent neutral potential wolfram.com. For pyridine dicarboxylic acids, the negative potential is typically concentrated around the electronegative oxygen atoms of the carboxylic groups and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack electrochemsci.org. A specific MEP analysis for this compound would be necessary to confirm the precise locations of its reactive sites, but such a study has not been found in the literature.

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This allows researchers to understand the feasibility and kinetics of a reaction. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules, such as nucleophilic substitution at the bromine-bearing carbon. DFT calculations are often employed to locate transition state structures and compute activation energies, providing a detailed picture of the reaction mechanism. Despite the utility of such studies, no reports on reaction mechanism elucidation or transition state calculations specifically involving this compound were identified.

Quantum Chemical Descriptors for Predictive Modeling (e.g., Electronegativity, Hardness, Softness)

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These quantum chemical descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap irjweb.com.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction. A "soft" molecule is more reactive irjweb.com.

These descriptors are valuable in predictive modeling, for instance, in assessing the potential of a molecule to act as a corrosion inhibitor, where higher electronegativity and lower energy gap can correlate with better performance electrochemsci.org. While these parameters have been calculated for various pyridine dicarboxylic acids, their values for this compound remain undetermined in the reviewed literature.

Interactive Data Table: Illustrative Quantum Descriptors for Pyridine Dicarboxylic Acids

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) |

| 2,3-Pyridine dicarboxylic acid | 7.02 | 3.51 | 5.26 | 1.75 | 0.57 |

| 2,4-Pyridine dicarboxylic acid | 7.37 | 2.80 | 5.09 | 2.29 | 0.44 |

| 2,5-Pyridine dicarboxylic acid | 7.32 | 3.02 | 5.17 | 2.15 | 0.47 |

| 2,6-Pyridine dicarboxylic acid | 7.51 | 2.50 | 5.01 | 2.51 | 0.40 |

| Note: This data is provided for illustrative purposes to show typical values for related compounds, as specific data for this compound is unavailable. electrochemsci.org |

Emerging Academic Applications in Chemical Science

Role as Versatile Intermediates in Organic Synthesis

The combination of reactive sites—the carboxylic acids and the bromo-pyridine core—positions this compound as a potentially valuable starting material for more complex molecules.

The pyridine (B92270) dicarboxylic acid framework is a cornerstone in the synthesis of more elaborate heterocyclic systems. The carboxylic acid groups can be converted into a variety of other functional groups (e.g., amides, esters, or acid chlorides), serving as handles for cyclization reactions. For instance, the reaction of related pyridine dicarboxylic anhydrides with nitrogen nucleophiles like substituted anilines can yield arylcarbamoylpyridine carboxylic acids or, under heating, cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones) researchgate.net.

Furthermore, the bromine atom on the pyridine ring is a key site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, alkyl, or amino groups at a specific position, a fundamental strategy in building complex molecular architectures acs.org. The synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles has been achieved from related brominated pyridine precursors acs.org. This dual reactivity makes 3-Bromopyridine-2,4-dicarboxylic acid a promising, albeit underexplored, precursor for creating novel, highly substituted heterocyclic compounds.

Pyridine-based polymers are of growing interest for applications requiring high thermal stability and specific electronic properties. Dicarboxylic acids are fundamental monomers for producing polyesters and polyamides. Unsubstituted pyridine dicarboxylic acids, for example, are used to synthesize polybenzimidazoles (PBIs), which are known for their exceptional thermal and mechanical stability and are used in applications like high-temperature fuel cell membranes hsppharma.com.

The presence of the pyridine nitrogen atom in the polymer backbone can enhance properties such as proton conductivity and thermal resistance compared to standard aromatic polyesters princeton.edu. The bromine atom in this compound could serve as a site for post-polymerization modification, allowing for the tuning of the final material's properties.

Table 1: Potential Polymer Applications Based on Analogous Monomers

| Polymer Type | Potential Monomer | Key Properties of Resulting Polymer | Relevant Application |

|---|---|---|---|

| Polybenzimidazole (PBI) | Pyridine-2,4-dicarboxylic acid | High thermal stability, high proton conductivity | Fuel cell membranes hsppharma.com |

| Polyester | Pyridine-2,5-dicarboxylic acid | Enhanced gas barrier properties, renewably sourced | Packaging materials princeton.edu |

| Polyamide | This compound (Hypothetical) | Tunable properties via post-polymerization modification | Functional materials, coatings |

Catalytic Applications and Catalyst Design

The structure of this compound is well-suited for applications in catalysis, both as a ligand for metal centers and as a component of larger catalytic structures.

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are well-known O,N,O-tridentate pincer ligands that form stable complexes with a variety of transition metals tue.nlnih.gov. These complexes have been investigated for their catalytic activity in reactions such as hydrophosphonylation nih.gov. The two carboxylate groups and the pyridine nitrogen of this compound could similarly chelate to a metal ion. The bromine substituent could sterically and electronically tune the catalytic activity of the resulting metal complex, potentially influencing the selectivity and efficiency of reactions researchgate.net. While N-heterocyclic carbenes (NHCs) are dominant ligands in homogeneous catalysis, the development of new, easily modified pincer ligands remains an active area of research nih.gov.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine dicarboxylic acids are extensively used as "linkers" in MOF synthesis. For example, pyridine-2,4-dicarboxylic acid has been used to create porous lanthanide-based MOFs with applications in gas adsorption and luminescence umt.edu.myrsc.org. Similarly, pyridine-3,5-dicarboxylic acid has been used to construct MOFs with diverse structural architectures rsc.org.

This compound could serve as a functional linker in MOF design. The pyridine and carboxylate groups would form the framework, while the bromine atom would be exposed within the pores of the MOF. This functionality could be used to enhance selective gas capture (e.g., for CO2) or to serve as a catalytic site within the porous structure nih.gov.

Table 2: MOFs Constructed from Analogous Pyridine Dicarboxylic Acids

| MOF System | Ligand Used | Metal Ion | Key Finding/Application |

|---|---|---|---|

| Lanthanide-MOF | Pyridine-2,4-dicarboxylic acid | Ce, Pr, Sm, Eu, Tb | Porous structure, gas adsorption, luminescence umt.edu.myrsc.org |

| Cd-MOF | Pyridine-2,3-dicarboxylic acid | Cd(II) | 3D interpenetrated network with photoluminescence nih.gov |

| Zn-MOF | Pyridine-3,5-dicarboxylic acid | Zn(II) | Formation of a 2D polymeric structure rsc.org |

| Halogen-Decorated MOF | 5-{(4-bromobenzyl)amino}isophthalic acid | Cd(II) | Efficient and selective CO2 capture and separation nih.gov |

Research in Biochemical and Medicinal Chemistry (Excluding Clinical Data)

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs guidechem.comuniversityofgalway.ieresearchgate.net. Pyridine carboxylic acid derivatives, in particular, are explored as inhibitors for various enzymes, where the nitrogen atom and carboxylic groups can form crucial interactions with active sites researchgate.net.

For example, substituted pyridine-2,4-dicarboxylic acid derivatives have been investigated as inhibitors of proline hydroxylase, an enzyme relevant to collagen biosynthesis. The introduction of a bromine atom can often enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, or by participating in halogen bonding with a biological target. While no specific biological studies on this compound have been published, its structural components suggest it could be a candidate for screening in various preclinical assays, such as anticancer or antimicrobial studies, where related pyridine derivatives have shown promise universityofgalway.ie.

Enzyme Inhibition Studies (e.g., Histone Demethylases)

This compound serves as a crucial intermediate in the synthesis of potent inhibitors for the Jumonji domain-containing 2 (JMJD2) subfamily of histone demethylases. nih.gov These enzymes are 2-oxoglutarate (2OG) dependent and play a significant role in the demethylation of histone H3 at lysine (B10760008) 9 (H3K9). nih.gov Structural analyses of the JMJD2 active site suggested that introducing substituents at the C-3 position of the pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold could lead to enhanced binding and potential selectivity over other human 2OG oxygenases. nih.gov

To achieve this, dimethyl 3-bromopyridine-2,4-dicarboxylate is utilized as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov These synthetic strategies enable the introduction of a wide range of functional groups at the C-3 position. nih.gov For instance, the Buchwald-Hartwig coupling of dimethyl 3-bromopyridine-2,4-dicarboxylate with various primary aromatic or benzylic amines has been successfully employed. nih.gov Subsequent hydrolysis of the resulting dimethyl esters yields the desired 3-substituted pyridine-2,4-dicarboxylic acid derivatives. nih.gov

The research has demonstrated that compounds derived from this compound are effective inhibitors of JMJD2E, a member of the JMJD2 subfamily. nih.gov

Future Research Directions and Outstanding Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Bromopyridine-2,4-dicarboxylic acid, future research should focus on moving beyond traditional multi-step, harsh-condition syntheses.

Key Research Objectives:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions could significantly improve the efficiency of synthesizing the polysubstituted pyridine (B92270) core. nih.govresearchgate.net Such strategies often lead to higher yields, reduced waste, and simplified purification processes. nih.gov

Green Chemistry Approaches: The exploration of green synthetic protocols is paramount. nih.gov This includes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions like microwave-assisted or ultrasonic synthesis. nih.govresearchgate.netnih.gov For instance, catalysts such as activated fly ash have been shown to be effective in the eco-friendly synthesis of other pyridine derivatives. bhu.ac.in

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials is a significant long-term goal. For example, methods are being explored to produce other pyridine dicarboxylic acids from feedstocks like glycerol (B35011) or through biotechnological and electrochemical processes from glucose and lignin. researchgate.netwur.nl Adapting such strategies for this compound would represent a major step towards sustainability.

Challenges to Overcome:

Regioselectivity: Achieving precise control over the substitution pattern on the pyridine ring is a significant challenge, especially in one-pot reactions.

Catalyst Development: The design of highly active and selective catalysts that can operate under mild and sustainable conditions is crucial.

Scalability: Laboratory-scale green methods need to be scalable for potential industrial applications without compromising efficiency or cost-effectiveness.

Exploration of Novel Coordination Architectures and Their Functional Properties

Pyridine dicarboxylic acids are well-known for their ability to act as versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgdaneshyari.comresearchgate.netrsc.org The presence of a bromine substituent in this compound could introduce unique electronic and steric effects, leading to novel coordination architectures with interesting functional properties.

Potential Research Avenues:

Synthesis of Novel MOFs: The systematic investigation of the reactions of this compound with various metal ions could lead to the discovery of new MOFs with unique topologies and pore structures. daneshyari.comresearchgate.netrsc.org The coordination chemistry of related pyridine carboxylic acid derivatives has been shown to yield a wide array of structures, from mononuclear complexes to 3D supramolecular frameworks. globethesis.com

Luminescent and Magnetic Materials: MOFs constructed from pyridine dicarboxylic acid ligands have shown promise as luminescent and magnetic materials. rsc.orgdaneshyari.com Future work could explore the potential of this compound-based MOFs in these areas, with the bromine atom potentially influencing the photophysical and magnetic properties.

Halogen Bonding Interactions: The bromine atom can participate in halogen bonding, which could be exploited as a tool for crystal engineering to direct the assembly of desired supramolecular architectures.

Outstanding Challenges:

Crystal Growth: Obtaining high-quality single crystals of new coordination polymers suitable for X-ray diffraction analysis can be challenging.

Predicting Structures: The rational design and prediction of the resulting crystal structures of MOFs remain a significant hurdle in the field.

Stability: The chemical and thermal stability of any newly synthesized coordination polymers will need to be thoroughly investigated to determine their suitability for various applications.

Integration into Advanced Functional Materials and Devices

The unique structural and electronic properties of this compound and its derivatives could be harnessed for the development of advanced functional materials and devices.

Future Application-Oriented Research:

Energy Storage: MOFs derived from pyridine dicarboxylic acids are being explored as electrode materials for batteries and supercapacitors. rsc.org The potential of this compound-based materials in energy storage applications warrants investigation.

Sensors: The functional groups on the molecule could be tailored for the selective detection of specific analytes, leading to the development of novel chemical sensors.

Catalysis: MOFs can serve as catalysts or catalyst supports. The specific steric and electronic environment provided by the this compound ligand could lead to catalytic materials with unique activities and selectivities.

Key Hurdles:

Material Processing: The integration of these materials into functional devices requires the development of reliable processing techniques to create thin films or other desired forms.

Performance and Durability: The performance and long-term durability of any devices incorporating these materials will need to meet the standards of the intended application.

Cost-Effectiveness: For widespread adoption, the cost of synthesizing the material and fabricating the device must be competitive.

Deeper Computational and Mechanistic Understanding of Reactivity and Interactions

Computational chemistry and mechanistic studies can provide invaluable insights into the fundamental properties of this compound, guiding future experimental work.

Areas for Computational and Mechanistic Investigation:

Reactivity Studies: Density Functional Theory (DFT) calculations can be employed to study the reactivity of the molecule, such as its susceptibility to electrophilic aromatic substitution or metalation reactions. rsc.orgacs.org Understanding the regioselectivity of these reactions is crucial for synthetic planning. acs.org

Intermolecular Interactions: Computational methods can be used to analyze the noncovalent interactions, such as hydrogen bonding and π-stacking, that govern the self-assembly of this molecule and its coordination complexes. mdpi.com This understanding is vital for the rational design of new materials.

Mechanism of Formation: Elucidating the mechanisms of synthetic reactions leading to this compound can aid in optimizing reaction conditions and improving yields.

Foreseeable Challenges:

Accuracy of Models: The accuracy of computational models is highly dependent on the chosen level of theory and can be computationally expensive for complex systems.

Correlation with Experiment: A strong correlation between theoretical predictions and experimental results is necessary to validate the computational models.

Dynamic Systems: Modeling the dynamic processes involved in self-assembly and chemical reactions presents a significant computational challenge.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromopyridine-2,4-dicarboxylic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves bromination of pyridine-2,4-dicarboxylic acid derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (as seen in analogous quality control for thiazolidine derivatives ). Structural confirmation employs - and -NMR spectroscopy and X-ray crystallography, leveraging programs like SHELX for refinement .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in coordination polymers, as demonstrated for pyridine-2,4-dicarboxylic acid derivatives .

- FT-IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm) and Br-C vibrational modes.

- NMR : Distinguishes proton environments (e.g., bromine-induced deshielding effects).

Advanced Research Questions

Q. How does bromination at the 3-position alter the coordination behavior of pyridine-2,4-dicarboxylic acid in metal-organic frameworks (MOFs)?

- Methodological Answer : Bromine introduces steric and electronic effects, potentially modulating ligand flexibility and metal-binding selectivity. For example, pyridine-2,4-dicarboxylic acid forms 2D coordination polymers via carboxylate and pyridyl N-donor sites . Bromination may reduce symmetry, favoring novel topologies. Experimental design should compare MOFs synthesized hydrothermally with/without bromine, using powder XRD and BET surface area analysis to assess structural changes .

Q. Can this compound act as an enzyme inhibitor, and what mechanistic insights exist?

- Methodological Answer : Pyridine-2,4-dicarboxylic acid inhibits amidohydrolases (e.g., LigI) via competitive binding at the active site, with ~75 µM . Bromination may enhance binding affinity or alter specificity. To test this, perform inhibition assays (e.g., kinetic studies with varying substrate/inhibitor concentrations) and molecular docking simulations to probe interactions with target enzymes.

Q. How does alkaline stability of brominated dicarboxylic acids compare to non-halogenated analogs in functional materials?

- Methodological Answer : Stability studies under basic conditions (e.g., NaOH/KOH solutions) are critical for applications like ion-exchange membranes. For benzene-dicarboxylic acids, alkaline degradation involves deprotonation and carboxylate group reactivity . Bromine’s electron-withdrawing effect may accelerate hydrolysis; monitor via -NMR or mass spectrometry over time.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for brominated pyridine-dicarboxylic acid derivatives?

- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion. Cross-validate data using:

- Single-crystal XRD : Ensure high-resolution datasets (R-factor < 5%) and refine with SHELXL .

- Thermogravimetric analysis (TGA) : Detect solvent loss during heating.

- Computational modeling : Compare experimental and DFT-optimized structures to identify metastable phases.

Experimental Design Considerations

Q. What strategies optimize the synthesis of this compound-derived MOFs for catalytic applications?

- Methodological Answer :

- Ligand-to-metal ratio : Screen molar ratios (1:1 to 1:3) to maximize porosity.

- Solvent system : Use mixed solvents (e.g., DMF/water) to balance solubility and crystallization kinetics.

- Post-synthetic modification : Introduce open metal sites via solvent removal, characterized by IR and gas adsorption .

Safety and Handling

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.